2,3-Bis(hexadecyloxy)propan-1-ol
Overview
Description
2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic compound known for its potential therapeutic and industrial applications. It is a chiral molecule with two long hydrocarbon chains attached to a propanol backbone. The molecular structure consists of a propanol backbone with two hexadecyloxy groups attached to the 2nd and 3rd carbon atoms.
Preparation Methods
The synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin under basic conditions to form the intermediate glycidyl ether. This intermediate is then subjected to further reaction with hexadecanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-Bis(hexadecyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Bis(hexadecyloxy)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: It acts as an endogenous ligand for the phorbol ester receptor, making it valuable in studying cellular signaling pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in drug delivery systems due to its unique properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(hexadecyloxy)propan-1-ol involves its interaction with molecular targets such as the phorbol ester receptor. This interaction can modulate various cellular signaling pathways, leading to changes in cellular functions . The compound’s long hydrocarbon chains allow it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
2,3-Bis(hexadecyloxy)propan-1-ol can be compared with other similar compounds such as:
1,2-Dihexadecylglycerol: Similar in structure but with different functional groups.
1,3-Dihexadecylglycerol: Differing in the position of the hexadecyloxy groups.
2,3-Dihexadecylglycerol: Another isomer with different properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,3-dihexadecoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910206 | |
Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13071-60-8, 1070-08-2 | |
Record name | 1,2-Di-O-hexadecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-Bis(hexadecyloxy)propan-1-ol facilitate the study of DNA hybridization on artificial lipid bilayers?
A1: In the study, this compound acts as a lipid anchor. It is attached to the 5’ end of probe oligonucleotides. These modified oligonucleotides are then integrated into an artificial lipid bilayer composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). This immobilization strategy allows researchers to investigate DNA hybridization events occurring directly at the bilayer surface. [] The presence of the lipid anchor helps to localize the probe DNA within the hydrophobic environment of the bilayer, mimicking the organization found in biological membranes.
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